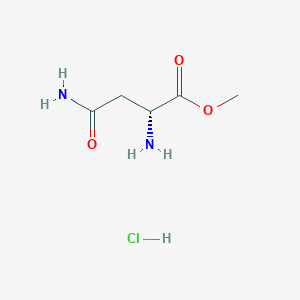

D-Asparagine methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Asparagine methyl ester hydrochloride is a yellow, water-soluble industrial chemical. It is primarily used as an intermediate in the synthesis of cefepime, a fourth-generation cephalosporin antibiotic . The compound has a molecular formula of C5H10N2O3·HCl and a molecular weight of 182.6 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Asparagine methyl ester hydrochloride is synthesized through a multi-step process:

Reaction with Di-tert-butyl Dicarbonate and Thionyl Chloride: The initial step involves reacting di-tert-butyl dicarbonate with thionyl chloride to form the corresponding diketone.

Reaction with Asparagine Methyl Ester Hydrochloride: The diketone is then reacted with asparagine methyl ester hydrochloride to form the desired product.

Reduction with Sodium Borohydride: The ester hydrochloride is further reacted with sodium borohydride to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- IUPAC Name : methyl (2R)-2,4-diamino-4-oxobutanoate; hydrochloride

- Molecular Formula : C5H11ClN2O3

- Molecular Weight : 182.60 g/mol

- CAS Number : 1272755-18-6

Biochemical Studies

D-Asparagine methyl ester hydrochloride serves as a crucial building block in synthesizing peptides and proteins. It aids researchers in understanding protein structure and function, which is fundamental in biochemistry and molecular biology.

Pharmaceutical Development

This compound is pivotal in drug formulation, especially in developing medications for neurological disorders. Its ability to enhance the bioavailability of active ingredients makes it valuable in pharmaceutical applications .

Nutrition and Dietary Supplements

This compound is incorporated into nutritional products aimed at improving amino acid profiles. This application is particularly beneficial for athletes and individuals with specific dietary needs, enhancing their overall performance and recovery .

Cell Culture Applications

The compound is utilized in cell culture media to support the growth of various cell lines. This application facilitates research in cancer biology and regenerative medicine, allowing scientists to study cellular behaviors in controlled environments .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. This role ensures the accuracy and reliability of analytical results across various chemical analyses .

Neuroprotective Effects

A study highlighted that derivatives of D-asparagine could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in managing neurodegenerative diseases.

Metabolic Regulation

Research involving animal models demonstrated that this compound influences metabolic pathways related to ammonia detoxification, thereby enhancing overall metabolic health.

Wirkmechanismus

The mechanism of action of D-Asparagine methyl ester hydrochloride involves its role as an intermediate in biochemical pathways:

Molecular Targets: It targets enzymes involved in the synthesis of antibiotics, such as beta-lactamases.

Pathways Involved: It participates in the amidation reaction, where it helps in the formation of peptide bonds, crucial for protein synthesis.

Vergleich Mit ähnlichen Verbindungen

L-Asparagine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the asparagine moiety.

N-Methyl-L-Asparagine: Another derivative of asparagine with a methyl group attached to the nitrogen atom.

Uniqueness:

Stereochemistry: The D-isomer of asparagine methyl ester hydrochloride has unique properties compared to its L-isomer, affecting its reactivity and interaction with biological molecules.

Applications: Its specific use as an intermediate in the synthesis of cefepime highlights its importance in the pharmaceutical industry.

Biologische Aktivität

D-Asparagine methyl ester hydrochloride (DAMEH) is a derivative of the amino acid asparagine, which plays a vital role in various biological processes. This article explores the biological activity of DAMEH, highlighting its synthesis, pharmacological properties, and potential applications based on existing research.

Chemical Structure and Synthesis

This compound is characterized by the chemical formula C5H11ClN2O3. The synthesis typically involves the esterification of D-asparagine with methanol, often using reagents such as trimethylchlorosilane (TMSCl) to facilitate the reaction under mild conditions, yielding high purity and good yields . The process can be summarized as follows:

- Esterification Reaction : D-asparagine is reacted with methanol in the presence of TMSCl.

- Purification : The resulting methyl ester is purified through standard techniques such as filtration and pH adjustment.

This compound exhibits several biological activities primarily due to its role as an amino acid derivative:

- Neurotransmitter Regulation : Asparagine is involved in the synthesis of neurotransmitters and plays a role in synaptic plasticity, influencing cognitive functions and memory .

- Amino Acid Transport : It acts as a substrate for various transporters in human cells, facilitating the uptake of neutral amino acids which are crucial for protein synthesis and metabolic regulation .

Pharmacological Properties

Research indicates that DAMEH may possess several pharmacological properties:

Case Studies

- Neuroprotective Effects : A study demonstrated that D-asparagine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease management .

- Metabolic Regulation : In animal models, DAMEH was observed to influence metabolic pathways related to ammonia detoxification, enhancing overall metabolic health .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-18-6 |

Source

|

| Record name | D-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.